molecular formula C4H8NO3S B587669 4-Morpholinylsulfonyl  (9CI) CAS No. 144723-71-7

4-Morpholinylsulfonyl (9CI)

Cat. No.: B587669
CAS No.: 144723-71-7
M. Wt: 150.172
InChI Key: IKFCARIRSVWEAX-UHFFFAOYSA-N
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Description

4-Morpholinylsulfonyl (9CI) (CAS: 173336-66-8) is a morpholine derivative with the molecular formula C₆H₁₄N₂O₃S and a molecular weight of 194.25 g/mol. Its structure consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with a sulfonyl group (-SO₂-) linked to an ethylamine moiety (-CH₂CH₂NH₂) . This combination of functional groups imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or organic synthesis.

Properties

CAS No.

144723-71-7

Molecular Formula

C4H8NO3S

Molecular Weight

150.172

IUPAC Name

4-$l^{1}

InChI

InChI=1S/C4H8NO3S/c6-9(7)5-1-3-8-4-2-5/h1-4H2

InChI Key

IKFCARIRSVWEAX-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)[O]

Synonyms

4-Morpholinylsulfonyl (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis

  • Sulfonyl Group vs. Alkyl/Acyl Groups :
    • The sulfonyl group in 4-Morpholinylsulfonyl (9CI) is strongly electron-withdrawing, increasing acidity of adjacent protons compared to alkyl-substituted morpholines (e.g., 4-(1-ethyl-1-propenyl) derivative ). This property is critical in designing sulfonamide drugs or catalysts.
    • Acetyl-substituted morpholines (e.g., CAS 115614-51-2) exhibit reduced basicity due to the electron-withdrawing acetyl group, whereas dimethylamine derivatives (e.g., CAS 152813-38-2) retain stronger basicity .

Research Findings and Trends

  • Synthetic Routes :

    • Sulfonyl-containing morpholines are often synthesized via sulfonation of morpholine precursors using sulfonyl chlorides, followed by amine coupling .
    • Chloro-substituted derivatives (e.g., CAS 115840-37-4) may arise from Friedel-Crafts acylation or halogenation reactions .

Q & A

Basic: What are the recommended synthetic routes for preparing 4-Morpholinylsulfonyl (9CI) derivatives, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, morpholine derivatives can be reacted with sulfonyl chlorides under inert conditions. Optimization includes:

  • Temperature Control: Maintain 0–5°C during exothermic steps (e.g., sulfonyl chloride addition) to minimize side reactions .
  • Catalysts: Use triethylamine or DMAP to enhance reactivity in aprotic solvents like dichloromethane .
  • Purity Validation: Post-synthesis, employ HPLC (≥95% purity criteria) and melting point analysis (e.g., mp 96–98℃ for related morpholinyl compounds) .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing stereoisomers of 4-Morpholinylsulfonyl (9CI) derivatives?

Methodological Answer:
Discrepancies in NMR or crystallography data often arise from stereochemical variations. Strategies include:

  • Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • Computational Modeling: Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-predicted values for cis/iso configurations .
  • X-ray Diffraction: Resolve absolute configuration ambiguities via single-crystal analysis, referencing InChI codes (e.g., 1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+) .

Basic: What safety protocols are critical when handling 4-Morpholinylsulfonyl (9CI) compounds in the laboratory?

Methodological Answer:
Strict adherence to safety guidelines is essential:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., sulfonyl chlorides) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal and comply with EPA/DOT regulations .
  • Storage: Store at 2–8°C in airtight containers; monitor degradation via TLC to detect hazardous byproducts .

Advanced: How can the reactivity of the 4-Morpholinylsulfonyl group be systematically studied under varying pH conditions?

Methodological Answer:
Mechanistic studies require controlled pH environments:

  • Kinetic Profiling: Use stopped-flow spectrophotometry to measure reaction rates at pH 3–10 (e.g., hydrolysis of sulfonamides) .
  • Buffer Systems: Employ phosphate (pH 2–7.5) and borate (pH 8–10) buffers to stabilize intermediates .
  • LC-MS Monitoring: Track pH-dependent degradation products (e.g., sulfonic acids) with high-resolution mass spectrometry .

Data Management: How can researchers ensure reproducibility and data integrity in studies involving 4-Morpholinylsulfonyl (9CI) derivatives?

Methodological Answer:
Leverage FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Electronic Lab Notebooks (ELNs): Use platforms like Chemotion ELN to record reaction parameters (e.g., solvent ratios, catalyst loadings) .
  • Repositories: Deposit raw spectral data in RADAR4Chem or Chemotion with DOI assignments .
  • Metadata Standards: Include CAS RNs (e.g., 152813-38-2), InChIKeys, and purity thresholds in datasets .

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